Fmoc-L-Lys(Teoc)-OH Fmoc-L-Lys(Teoc)-OH
Brand Name: Vulcanchem
CAS No.: 122903-68-8
VCID: VC21539601
InChI: InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
SMILES: C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C27H36N2O6Si
Molecular Weight: 512,66 g/mole

Fmoc-L-Lys(Teoc)-OH

CAS No.: 122903-68-8

Cat. No.: VC21539601

Molecular Formula: C27H36N2O6Si

Molecular Weight: 512,66 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-Lys(Teoc)-OH - 122903-68-8

CAS No. 122903-68-8
Molecular Formula C27H36N2O6Si
Molecular Weight 512,66 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
Standard InChI Key OPNHWQULKLODEU-DEOSSOPVSA-N
Isomeric SMILES C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Structural Characterization

Fmoc-L-Lys(Teoc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine, is a key protected amino acid used extensively in peptide synthesis protocols. The compound features dual protection of the lysine amino groups: the alpha-amino group is protected with the Fmoc (9-fluorenylmethoxycarbonyl) group, while the epsilon-amino group on the side chain is protected with the Teoc (2-trimethylsilylethoxycarbonyl) group .

The chemical identity of this compound is defined by the following parameters:

Table 1: Chemical Identity Information

ParameterValue
CAS Number122903-68-8
PubChem CID14463613
Molecular FormulaC₂₇H₃₆N₂O₆Si
Molecular Weight512.67 g/mol
IUPAC Name(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)hexanoic acid

The structural architecture of Fmoc-L-Lys(Teoc)-OH incorporates the standard L-lysine backbone with strategically placed protection groups. The alpha-amino group protection with Fmoc enables base-labile deprotection conditions, while the epsilon-amino group protection with Teoc provides selective deprotection using fluoride ions . This orthogonal protection strategy allows for selective manipulation of functional groups during multi-step peptide synthesis.

Physical and Chemical Properties

Understanding the physicochemical properties of Fmoc-L-Lys(Teoc)-OH is essential for its proper handling and application in synthesis protocols. The following table summarizes the key physical and chemical properties of this compound:

Table 2: Physicochemical Properties

PropertyValueSource
Physical AppearanceWhite to off-white powder
Molecular Weight512.67 g/mol
Density1.2±0.1 g/cm³
Boiling Point695.7±55.0 °C at 760 mmHg
Flash Point374.5±31.5 °C
SolubilitySoluble in DMF, DCM, THF

Fmoc-L-Lys(Teoc)-OH possesses distinct chemical reactivity patterns that make it valuable in peptide synthesis:

  • The carboxylic acid group remains unprotected and can participate in peptide bond formation.

  • The Fmoc group on the alpha-amino position is base-labile and can be selectively removed using piperidine.

  • The Teoc group on the epsilon-amino position is stable under basic conditions but can be selectively cleaved using fluoride ions, typically tetrabutylammonium fluoride (TBAF) .

This differential reactivity allows for selective manipulation of the molecule's functional groups during complex multi-step synthesis procedures.

Applications in Peptide Synthesis

Fmoc-L-Lys(Teoc)-OH has significant applications in modern peptide chemistry, particularly in scenarios requiring orthogonal protection strategies.

Use in Solid-Phase Peptide Synthesis

Fmoc-L-Lys(Teoc)-OH is employed in Fmoc-based solid-phase peptide synthesis (SPPS) when selective deprotection of the epsilon-amino group is required independent of the Fmoc deprotection/coupling cycles. This allows for the synthesis of complex peptides with site-specific modifications .

Synthesis of Bioactive Compounds

This compound finds specific application in the synthesis of synthetic substrate analogs of Escherichia coli MurG, as indicated in the search results . The MurG enzyme plays a crucial role in bacterial cell wall biosynthesis, making it a potential target for antibiotic development.

Advantages of the Teoc Protecting Group

The key advantage of the Teoc protecting group in this compound is its selective removal mechanism. While the Fmoc group is removed under basic conditions (typically using piperidine), the Teoc group remains stable under these conditions but can be selectively cleaved using fluoride ions . This orthogonality enables complex synthetic strategies that require differential deprotection steps.

Table 3: Comparison of Protection Group Removal Conditions

Protecting GroupPositionRemoval ConditionsStability
FmocAlpha-aminoBase (20% piperidine in DMF)Unstable to bases, stable to fluoride and acids
TeocEpsilon-aminoFluoride ions (TBAF)Stable to bases and acids, labile to fluoride

Comparison with Other Protected Lysine Derivatives

Understanding how Fmoc-L-Lys(Teoc)-OH compares to other protected lysine derivatives provides valuable context for its applications and advantages.

Table 4: Comparison of Fmoc-Protected Lysine Derivatives

CompoundEpsilon ProtectionDeprotection MethodApplicationsReference
Fmoc-L-Lys(Teoc)-OHTeocFluoride ionsE. coli MurG substrate synthesis
Fmoc-L-Lys(Boc)-OHBocTFA (acid)Standard peptide synthesis
Fmoc-L-Lys(Mtt)-OHMttMild acid (1% TFA)Branched peptides
Fmoc-L-Lys(ivDde)-OHivDdeHydrazineSelective labeling, fluorescent peptides

Each derivative offers unique advantages depending on the specific synthetic strategy required. Fmoc-L-Lys(Teoc)-OH is particularly valuable when orthogonality to both acid and base-sensitive protecting groups is needed, as the Teoc group removal via fluoride ions provides an independent deprotection pathway.

Research Applications and Literature Findings

The use of Fmoc-L-Lys(Teoc)-OH in research spans several areas, with notable applications in peptide synthesis and biochemical research.

Synthesis of Enzyme Substrates

As noted in the search results, Fmoc-L-Lys(Teoc)-OH has been used as a reactant in the synthesis of synthetic substrate analogs of Escherichia coli MurG . This application has significant implications for research on bacterial cell wall biosynthesis and potential antibiotic development.

Methodological Studies

The strategic use of orthogonally protected amino acids like Fmoc-L-Lys(Teoc)-OH has been documented in methodological studies focused on improving peptide synthesis techniques. These studies explore the selective deprotection and coupling strategies that enable the synthesis of complex peptides with defined structures and functions.

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